molecular formula C14H15ClF2O3 B3023948 8-(2-Chloro-4,5-difluorophenyl)-8-oxooctanoic acid CAS No. 951891-55-7

8-(2-Chloro-4,5-difluorophenyl)-8-oxooctanoic acid

Cat. No.: B3023948
CAS No.: 951891-55-7
M. Wt: 304.71 g/mol
InChI Key: UHBADGURWYJNAV-UHFFFAOYSA-N
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Description

8-(2-Chloro-4,5-difluorophenyl)-8-oxooctanoic acid is an organic compound characterized by the presence of a chlorinated and fluorinated phenyl group attached to an oxooctanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Chloro-4,5-difluorophenyl)-8-oxooctanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the chlorination and fluorination of a phenyl ring, followed by the attachment of an oxooctanoic acid chain through a series of organic reactions. Key steps may include:

    Chlorination and Fluorination: The phenyl ring is chlorinated and fluorinated using reagents such as chlorine gas and fluorine-containing compounds under controlled conditions.

    Formation of Oxooctanoic Acid Chain: The oxooctanoic acid chain is synthesized through reactions such as esterification and oxidation, followed by coupling with the chlorinated and fluorinated phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-(2-Chloro-4,5-difluorophenyl)-8-oxooctanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated and fluorinated phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

8-(2-Chloro-4,5-difluorophenyl)-8-oxooctanoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its potential use in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

    Biological Studies: It is used in studies investigating the effects of halogenated phenyl compounds on biological systems, including their potential as antimicrobial or anticancer agents.

Mechanism of Action

The mechanism of action of 8-(2-Chloro-4,5-difluorophenyl)-8-oxooctanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated and fluorinated phenyl group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,5-difluorobenzoic acid: A structurally similar compound with a shorter carbon chain.

    (2-Chloro-4,5-difluorophenyl)methanol: Another related compound with a hydroxyl group instead of an oxooctanoic acid chain.

Uniqueness

8-(2-Chloro-4,5-difluorophenyl)-8-oxooctanoic acid is unique due to its longer carbon chain and the presence of both chlorine and fluorine atoms on the phenyl ring. This combination of features can result in distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

8-(2-chloro-4,5-difluorophenyl)-8-oxooctanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClF2O3/c15-10-8-12(17)11(16)7-9(10)13(18)5-3-1-2-4-6-14(19)20/h7-8H,1-6H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBADGURWYJNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)Cl)C(=O)CCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501241276
Record name 2-Chloro-4,5-difluoro-η-oxobenzeneoctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501241276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951891-55-7
Record name 2-Chloro-4,5-difluoro-η-oxobenzeneoctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4,5-difluoro-η-oxobenzeneoctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501241276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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